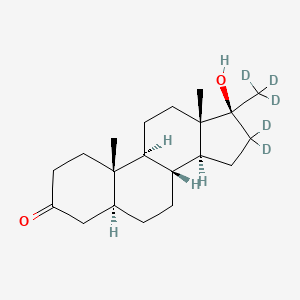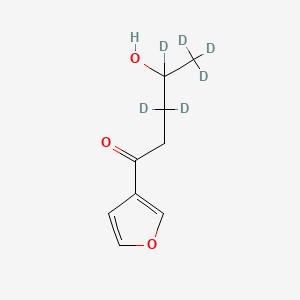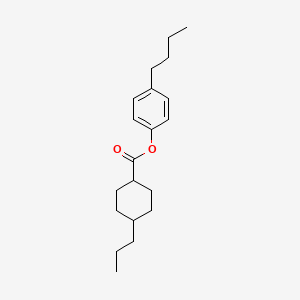
4-Butylphenyl-4'-trans-propylcyclohexylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C20H30O2. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-butylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies involving the interaction of esters with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butylphenol: A precursor in the synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate.
4’-trans-Propylcyclohexylcarboxylic acid: Another precursor in the synthesis.
Other esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness
4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is unique due to its specific combination of a butylphenyl group and a trans-propylcyclohexylcarboxylate group. This unique structure imparts specific chemical and physical properties that make it valuable for research and development purposes .
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(4-butylphenyl) 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-3-5-7-17-10-14-19(15-11-17)22-20(21)18-12-8-16(6-4-2)9-13-18/h10-11,14-16,18H,3-9,12-13H2,1-2H3 |
InChI-Schlüssel |
SQQXIYYISYFTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


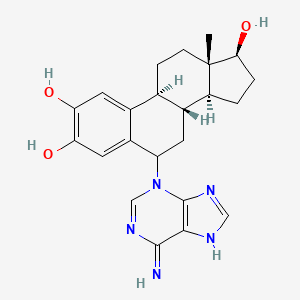
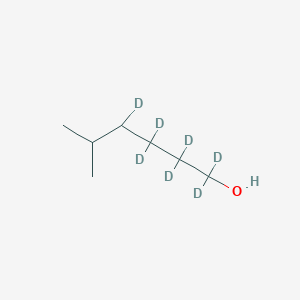
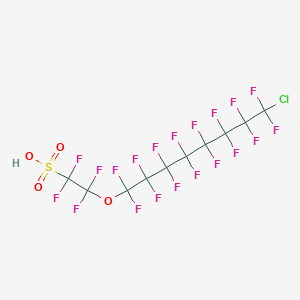

![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
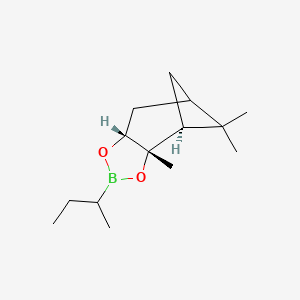

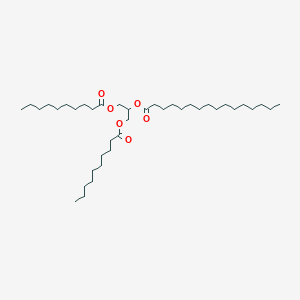
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)

